![molecular formula C13H12ClN3O2 B5577251 N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide derivatives often involves complex chemical reactions, including the use of magnesium enolates of tertiary acetamides or reactions starting from chiral amino acids to introduce specific substituents. For example, (Z)-2-[1-Aryl-7-methyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamides were prepared using a two-step sequence involving addition reactions and subsequent reactions with aryl isocyanates (Kobayashi et al., 2007).
Molecular Structure Analysis
The molecular structure of acetamide compounds can be characterized by X-ray diffraction and NMR spectroscopy. The conformation of the N—H bond and its orientation relative to other substituents in the molecule, such as methyl or chloro groups, plays a significant role in the stability and properties of the compound. For instance, in 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N—H bond is syn to the ortho methyl group, which influences the molecule's geometric parameters and intermolecular interactions (Gowda et al., 2007).
Chemical Reactions and Properties
Acetamide derivatives can undergo various chemical reactions, influencing their chemical properties. For instance, the reaction with phosgene leads to the formation of novel pyrido[1,2-a]pyrimidin-4-ones, showcasing the compound's reactivity and potential for generating diverse chemical structures (Yale & Spitzmiller, 1977).
科学的研究の応用
Antibacterial Activity
The synthesis and evaluation of compounds related to N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide have demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. For instance, Desai et al. (2008) synthesized a series of derivatives evaluated for their antibacterial efficacy, highlighting the compound's potential as a basis for developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Photovoltaic Efficiency and Optical Activity
Another fascinating application is in the realm of renewable energy. Mary et al. (2020) conducted studies on derivatives of the compound, revealing their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). This research underscores the compound's light-harvesting efficiency and its potential in photovoltaic applications, offering a pathway to developing more efficient solar energy technologies (Mary et al., 2020).
Antitumor Activity
In the field of medicinal chemistry, compounds derived from N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide have been synthesized and evaluated for their antitumor activities. El-Morsy et al. (2017) reported on derivatives exhibiting mild to moderate activity against human breast adenocarcinoma cell lines, highlighting the compound's potential as a scaffold for developing new cancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antiviral and Neuroprotective Effects
Moreover, the compound has been explored for its antiviral and neuroprotective effects. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, demonstrating significant antiviral and antiapoptotic effects in vitro. This indicates the compound's utility in treating viral infections and its potential neuroprotective properties, offering a promising avenue for therapeutic development against neurovirulent diseases (Ghosh et al., 2008).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-9-5-6-15-13(16-9)19-8-12(18)17-11-4-2-3-10(14)7-11/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGLWLPHMMCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

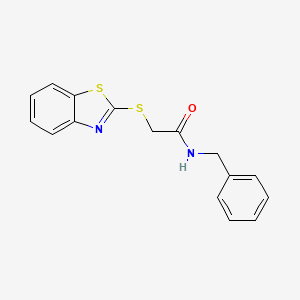
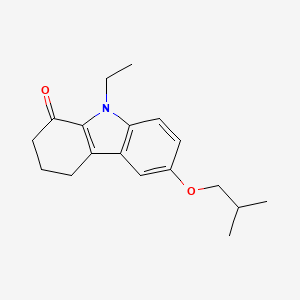
![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)
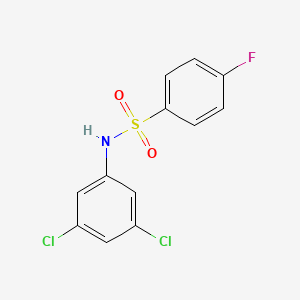
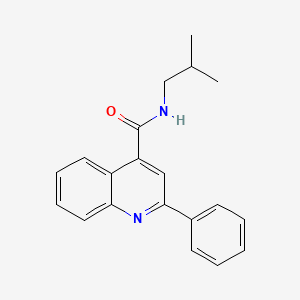


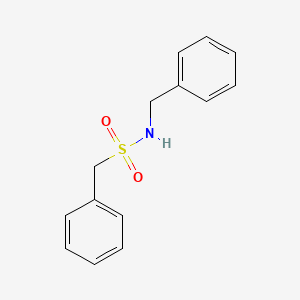

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)